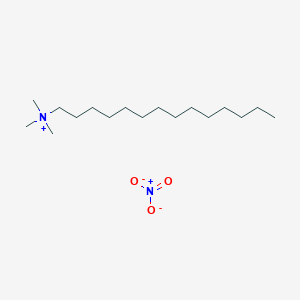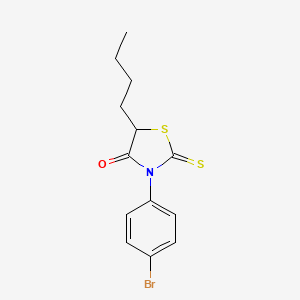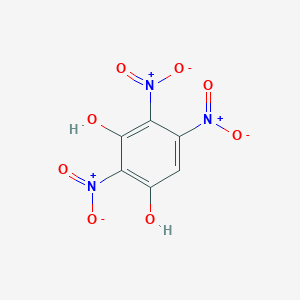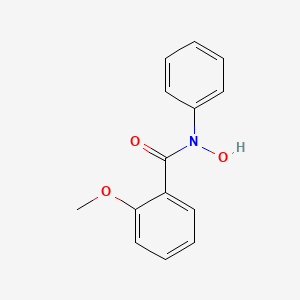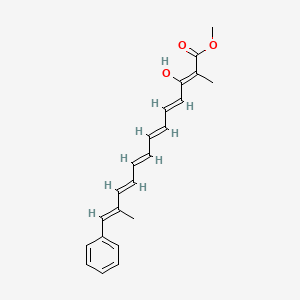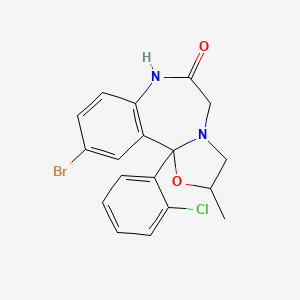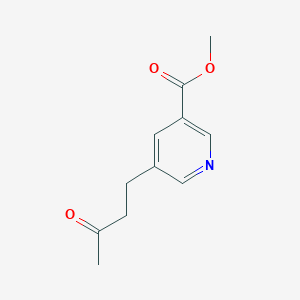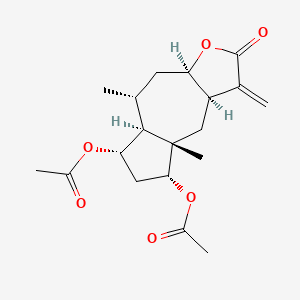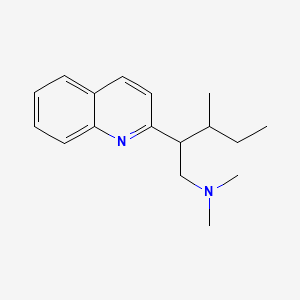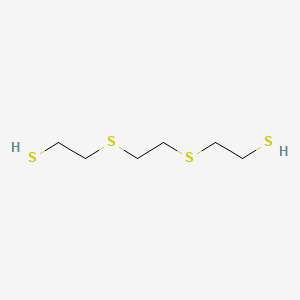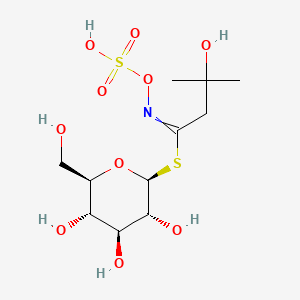![molecular formula C29H50O2 B14690059 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one CAS No. 31656-58-3](/img/structure/B14690059.png)
1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one involves multiple steps, typically starting with the preparation of the core cyclopenta[5,6]naphtho[2,1-c]oxepin structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the compound to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one: is compared with other similar compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
31656-58-3 |
|---|---|
Molekularformel |
C29H50O2 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
2,7,12,16-tetramethyl-15-(6-methylheptan-2-yl)-6-oxatetracyclo[9.7.0.02,8.012,16]octadecan-5-one |
InChI |
InChI=1S/C29H50O2/c1-19(2)9-8-10-20(3)22-13-17-29(7)25-12-11-23-21(4)31-26(30)15-16-27(23,5)24(25)14-18-28(22,29)6/h19-25H,8-18H2,1-7H3 |
InChI-Schlüssel |
SKRLPQBDKRRQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC3C(C2(CCC(=O)O1)C)CCC4(C3(CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


